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Compound of Interest

Compound Name: 5-Hydroxyisophthalonitrile

Cat. No.: B1321930

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyisophthalonitrile, also known by its IUPAC name 5-hydroxybenzene-1,3-
dicarbonitrile, is an aromatic organic compound with the chemical formula CsHaN-2O. Its
structure, featuring a hydroxyl group and two nitrile groups on a benzene ring, makes it a
valuable intermediate in the synthesis of pharmaceuticals, dyes, and high-performance
polymers. This technical guide provides a summary of its known properties and reactivity. It is
important to note that a complete set of experimentally determined spectroscopic data (*H
NMR, 3C NMR, FT-IR, and Mass Spectrometry) is not readily available in peer-reviewed
scientific literature.

Physicochemical Properties

Commercially available information and chemical databases provide the following physical and
chemical properties for 5-hydroxyisophthalonitrile.
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Property Value

CAS Number 79370-78-8
Molecular Formula CsHaN20
Molecular Weight 144.13 g/mol

White to off-white or light yellow crystalline
Appearance

powder
Melting Point Approximately 266 °C
N Low solubility in water; soluble in organic
Solubility

solvents like ethanol and dimethylformamide[1]

Synthesis and Reactivity
General Synthesis Pathways

While detailed, validated experimental protocols are not publicly available, general synthetic
routes to 5-hydroxyisophthalonitrile have been described. A common approach involves the
hydroxylation of isophthalonitrile. This can be achieved through direct hydroxylation using
suitable oxidizing agents or by reacting isophthalonitrile with hydroxylating agents like
hydrogen peroxide in the presence of a catalyst. Another potential route starts from phenol,
which undergoes a cyanation reaction followed by a hydroxylation step[1].

Chemical Reactivity

The unique arrangement of the hydroxyl and nitrile functional groups on the aromatic ring
imparts a versatile reactivity profile to 5-hydroxyisophthalonitrile, making it a useful building
block in organic synthesis.
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Potential Chemical Transformations of 5-Hydroxyisophthalonitrile

5-Hydroxyisophthalonitrile

[H]

5-Ox0-1,3-benzenedicarbonitrile 5-Hydroxy-1,3-bis(aminomethyl)benzene Derivatives at the Hydroxyl Group

Substitution Reactions
(e.g., Etherification, Esterification)

Click to download full resolution via product page
Caption: Key reaction pathways of 5-hydroxyisophthalonitrile.

The key reactive sites of 5-hydroxyisophthalonitrile are the hydroxyl group and the two nitrile
functionalities:

» Oxidation: The phenolic hydroxyl group can be oxidized to a carbonyl group, yielding 5-oxo-
1,3-benzenedicarbonitrile.

e Reduction: The nitrile groups are susceptible to reduction to primary amines using strong
reducing agents such as lithium aluminum hydride.

o Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution
reactions, such as etherification or esterification, allowing for the synthesis of a variety of
derivatives. The electron-withdrawing nature of the nitrile groups influences the reactivity of
the aromatic ring in electrophilic and nucleophilic aromatic substitution reactions.

Spectroscopic Data for Characterization
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A comprehensive and verified set of experimental spectroscopic data for 5-
hydroxyisophthalonitrile is not available in the public domain based on a thorough literature
search. For unambiguous structure confirmation and purity assessment, it is imperative for
researchers to acquire and report this data upon synthesis. The expected characteristic signals
are outlined below.

'H NMR Spectroscopy

The proton NMR spectrum of 5-hydroxyisophthalonitrile in a suitable deuterated solvent
(e.g., DMSO-ds) is expected to show signals corresponding to the aromatic protons and the
hydroxyl proton. The aromatic protons would likely appear as multiplets or distinct
singlets/doublets in the aromatic region (typically & 7.0-8.5 ppm), with their specific chemical
shifts and coupling constants being dependent on the electronic environment. The hydroxyl
proton would appear as a broad singlet, the chemical shift of which can be concentration and
solvent dependent.

3C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. It
is expected to show distinct signals for the two nitrile carbons, the carbon atom bearing the
hydroxyl group, and the other aromatic carbons. The chemical shifts of the nitrile carbons are
typically found in the region of 4 115-125 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 5-hydroxyisophthalonitrile should exhibit characteristic absorption bands
for the functional groups present:

e Abroad O-H stretching band for the hydroxyl group, typically in the range of 3200-3600

cm™1,

e Asharp C=N stretching band for the nitrile groups, usually appearing around 2220-2260

cm~L,
e C=C stretching bands for the aromatic ring in the region of 1450-1600 cm~1.

e A C-O stretching band for the phenolic group, typically between 1200-1300 cm~2.
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Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound. For 5-
hydroxyisophthalonitrile (CsHaN20), the expected exact mass of the molecular ion [M]* is
approximately 144.03 g/mol . High-resolution mass spectrometry (HRMS) would be used to
confirm the elemental composition.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis and purification of 5-
hydroxyisophthalonitrile are not currently available in peer-reviewed literature. Researchers
planning to synthesize this compound would need to develop and optimize a procedure, likely
based on the general methods of isophthalonitrile hydroxylation or cyanation of a phenol
derivative. A general workflow for the synthesis and characterization is proposed below.
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General Workflow for Synthesis and Characterization

Starting Material
(e.g., Isophthalonitrile)

Y

Chemical Synthesis
(e.g., Hydroxylation)

A/

Work-up and Purification
(e.g., Extraction, Chromatography)

Y

Characterization

Mass Spectrometry

Pure 5-Hydroxyisophthalonitrile
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1321930#spectroscopic-data-for-5-
hydroxyisophthalonitrile-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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